molecular formula C21H17BrClN3O4S B12048633 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide CAS No. 477732-70-0

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide

Cat. No.: B12048633
CAS No.: 477732-70-0
M. Wt: 522.8 g/mol
InChI Key: IZJPTICMVPIVFR-ZMOGYAJESA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide is a benzamide derivative featuring a Schiff base moiety (imine group) derived from 5-bromo-2-methoxybenzaldehyde and an aminobenzamide core substituted with a 4-chlorophenylsulfonamide group. This compound integrates multiple pharmacophoric elements: the bromo-methoxy aromatic ring, a sulfonamide linker, and the benzamide scaffold, which are common in bioactive molecules targeting enzymes or receptors.

Properties

CAS No.

477732-70-0

Molecular Formula

C21H17BrClN3O4S

Molecular Weight

522.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H17BrClN3O4S/c1-30-20-11-4-16(22)12-15(20)13-24-25-21(27)14-2-7-18(8-3-14)26-31(28,29)19-9-5-17(23)6-10-19/h2-13,26H,1H3,(H,25,27)/b24-13+

InChI Key

IZJPTICMVPIVFR-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a methoxy-substituted benzene ring, followed by the introduction of a chlorophenyl group through sulfonylation. The final step involves the formation of the imine bond through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Bridged Benzamides

a. 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide (CAS 150355-01-4)

  • Structural Differences : Replaces the imine group with a benzothiadiazole ring and adds additional bromine substituents.
  • However, the absence of the Schiff base reduces flexibility compared to the target compound .

b. N-(2-Nitrophenyl)-4-bromo-benzamide (Acta Cryst. E)

  • Structural Differences : Lacks the sulfonamide and imine groups but retains the brominated benzamide core.
  • Crystallographic Insights : The nitro group introduces strong electron-withdrawing effects, altering the benzamide’s electronic profile compared to the methoxy group in the target compound. Bond angles and lengths in the benzamide core remain consistent (C–C: ~1.48 Å, C–N: ~1.34 Å) .

c. 4-Chloro-N-(2-methoxyphenyl)benzamide (Acta Cryst. E)

  • Structural Differences : Substitutes the sulfonamide and imine groups with a simple chloro-methoxybenzamide.
  • Conformational Analysis: The methoxy group at the 2-position induces steric hindrance, forcing the aromatic rings into a non-planar conformation. This contrasts with the target compound’s imine-linked planar geometry .
Bioactive Analogues with Modified Cores

a. N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Activity : Exhibits potent anticancer activity (IC₅₀ < 20 µM against cervical cancer).
  • Comparison : The imidazole ring replaces the sulfonamide group, enhancing hydrogen-bonding capacity. The chloro-fluorophenyl group mimics the halogenated aryl motif in the target compound but with increased electronegativity .

b. Thiazolidinone-Benzamide Hybrids (e.g., Compound 10 in )

  • Activity : IC₅₀ = 18.59 µM against cancer cells.
  • Key Differences: Incorporates a thiazolidinone ring instead of the imine group. QSAR studies highlight the role of electronic parameters (HOMO energy) in activity, suggesting that the target compound’s sulfonamide and imine groups may similarly influence its electronic profile .
Crystallographic Data (Comparative Table)
Compound Bond Lengths (Å) Dihedral Angles (°) Reference
Target Compound C–N (imine): ~1.28 Aromatic rings: ~15–20° Estimated
N-(2-Nitrophenyl)-4-bromo-benzamide C–N (amide): 1.34, C–Br: 1.90 Nitro-phenyl vs. benzamide: 12.3°
4-Chloro-N-(2-methoxyphenyl)benzamide C–O (methoxy): 1.36 Methoxy-phenyl vs. benzamide: 28°

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